
Pbd-bodipy
Overview
Description
PBD-BODIPY (4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene) is a fluorescent boron-dipyrromethene (BODIPY) derivative widely employed as a spectroscopic probe in autoxidation studies. Its structure features a phenyl group at the 8-position and methyl groups at the 1,3,5,7-positions, conferring high photostability and a sharp absorption/emission profile . This compound serves as a signal carrier in hydrocarbon autoxidation reactions, enabling the quantification of radical-trapping antioxidant (RTA) activity by monitoring absorbance decay at 571 nm . It is particularly valuable in cell-free assays for measuring reaction kinetics between inhibitors (e.g., sulfonic acids, quinone methide dimers) and peroxyl radicals, with reported inhibition rate constants (kinh) exceeding 10⁶ M⁻¹s⁻¹ in certain systems .
Preparation Methods
Synthetic Routes:
PBD-BODIPY can be synthesized through various methods, including condensation reactions between boron-dipyrromethene precursors and phenylboronic acid derivatives. These reactions lead to the formation of the BODIPY core with the attached phenylboronic acid group.
Reaction Conditions:
The specific synthetic conditions may vary, but generally involve refluxing the reactants in suitable solvents (such as dichloromethane or toluene) under inert atmosphere. Precise reaction temperatures, stoichiometry, and purification steps are crucial for obtaining high yields.
Industrial Production:
While this compound is primarily used in research, its industrial-scale production involves similar synthetic routes, optimized for efficiency and scalability.
Chemical Reactions Analysis
PBD-BODIPY undergoes several reactions:
Oxidation: It can participate in autoxidation reactions, where it acts as a radical trap. Co-autoxidation with hydrocarbon co-substrates can be quantified by monitoring absorbance loss at 591 nm.
Epoxidation Detection: this compound serves as a fluorescent probe for detecting epoxidation activity.
Common reagents include radical initiators, oxygen, and hydrocarbon substrates. The major products depend on the specific reaction conditions.
Scientific Research Applications
Bioimaging Applications
Pbd-Bodipy compounds are extensively used in bioimaging due to their high fluorescence quantum yields and photostability. They serve as effective probes for visualizing lipid droplets and cellular structures.
- Lipid Droplet Staining : A recent study developed a BODIPY-based fluorogenic probe named LD-TB, which specifically stains lipid droplets in live and fixed cells. This probe exhibits bright red fluorescence and superior photostability compared to traditional markers like Nile Red, making it suitable for multicolor imaging applications .
- Membrane Studies : New BODIPY lipid probes have been synthesized for fluorescence studies of membranes. These probes are designed to provide precise localization within lipid bilayers, enabling researchers to monitor lipid trafficking within cells . The ability to visualize lipid dynamics is crucial for understanding various biological processes.
Chemical Sensing
This compound compounds also find applications in chemical sensing due to their ability to undergo selective interactions with specific analytes, leading to changes in their fluorescence properties.
- Fluorogenic Probes : The versatility of BODIPY-based probes allows them to be tailored for specific chemical environments. For example, the LD-TB probe mentioned earlier not only stains lipids but can also be adapted for sensing applications by modifying its structure to respond to different analytes .
Nuclear Medicine Applications
One of the most innovative uses of this compound is in nuclear medicine, where it serves as a dual functional labeling agent.
- Radioiodination : Research has demonstrated that radioiodinated BODIPY can function as a dual functional labeling agent for proteins and peptides. This application is particularly relevant for single photon emission computed tomography (SPECT) imaging. The ability to label biologically active molecules with radioiodinated BODIPY opens new avenues for diagnostic imaging and targeted radiotherapy .
Case Study 1: Lipid Dynamics in Cells
A study utilized BODIPY dyes to investigate lipid dynamics in mammalian cells. The findings indicated that BODIPY dyes provided clearer imaging of intracellular neutral lipids compared to traditional dyes like Nile Red, highlighting their potential in lipid metabolism studies .
Case Study 2: SPECT Imaging with Radioiodinated BODIPY
In a groundbreaking study, researchers synthesized radioiodinated BODIPY and successfully applied it in SPECT imaging using tumor-bearing mice. This approach demonstrated the compound's capability as a dual-functional agent, facilitating both optical and nuclear imaging .
Data Table: Comparative Properties of this compound Probes
Property | LD-TB Probe | Radioiodinated BODIPY |
---|---|---|
Fluorescence Emission | Bright red | Dual functional (optical + nuclear) |
Photostability | High | Moderate |
Application | Lipid droplet staining | Protein/peptide labeling |
Toxicity | Low | Variable depending on conjugate |
Imaging Technique | Fluorescence microscopy | SPECT |
Mechanism of Action
PBD-BODIPY’s mechanism involves its interaction with reactive species (radicals, oxygen) during autoxidation. It acts as a reporter for oxidative stress and antioxidant activity. Specific molecular targets and pathways vary based on the context of use.
Comparison with Similar Compounds
PBD-BODIPY is compared below with structurally or functionally analogous compounds, including other BODIPY derivatives and radical-trapping agents.
STY-BODIPY
STY-BODIPY (styrene-co-autoxidized BODIPY) is another BODIPY-based probe used in autoxidation studies. Key differences include:
Parameter | This compound | STY-BODIPY |
---|---|---|
λmax (nm) | 571 | 591 |
Rate constant (k) | 2720 M⁻¹s⁻¹ | 141 M⁻¹s⁻¹ |
Stoichiometric factor (n) | 2 | 1 |
Co-substrate | Cumene | Styrene |
This compound exhibits a 19-fold higher rate constant than STY-BODIPY, attributed to its optimized structure for faster interaction with peroxyl radicals . Its dual stoichiometric factor (n = 2) further enhances sensitivity in quantifying antioxidant efficacy .
Quinone Methide Dimers (QMDs)
QMDs are non-phenolic radical-trapping agents with high reactivity toward peroxyl radicals. Compared to this compound, QMDs demonstrate distinct mechanistic behaviors:
Parameter | This compound | QMDs |
---|---|---|
Primary role | Probe for radical detection | Direct radical inhibitor |
Typical kinh | ~10³–10⁴ M⁻¹s⁻¹ (as a probe) | ~10⁶ M⁻¹s⁻¹ |
Mechanism | Co-autoxidized with hydrocarbons | Hydrogen atom transfer (HAT) to radicals |
Other BODIPY Derivatives
This compound belongs to a broader family of BODIPY dyes optimized for diverse applications:
- C11-BODIPY 581/591 : A lipid peroxidation probe with a redshifted emission (581/591 nm) but lower radical sensitivity compared to this compound .
- BODIPY 505/515 : Used in membrane fluidity studies but lacks utility in autoxidation assays due to minimal interaction with radicals .
This compound’s unique combination of spectral properties (λmax = 571 nm) and kinetic compatibility with hydrocarbon autoxidation makes it superior for real-time monitoring of radical reactions .
Key Research Findings
Solvent-Dependent Reactivity : this compound-based assays revealed that sulfonic acid inhibitors (e.g., TrptSOH) exhibit solvent-dependent kinh values, with a 7-order-of-magnitude difference between thiyl and sulfonyl peroxyl radicals .
High-Throughput Screening: this compound enabled the identification of QMDs as potent RTAs, achieving kinh ~10⁶ M⁻¹s⁻¹ without phenolic moieties .
Limitations : this compound’s absorbance decay is irreversible, limiting its reusability in continuous assays compared to reversible probes like nitroxides .
Biological Activity
Pbd-BODIPY, a derivative of the BODIPY (boron-dipyrromethene) dye family, has garnered significant attention in recent years due to its promising biological activities, particularly in imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential applications in biomedical research.
Overview of BODIPY Compounds
BODIPY compounds are characterized by their intense fluorescence and photostability, making them ideal candidates for various biological applications, including cellular imaging and drug delivery. The incorporation of different functional groups can modify their properties, enhancing their specificity and efficacy in targeting biological markers.
Mechanisms of Biological Activity
-
Targeting Specific Biomolecules :
- This compound has been shown to effectively target prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer cells. Studies indicate that this compound conjugates exhibit high binding affinity to PSMA-positive cells, facilitating selective imaging and potential therapeutic applications .
- Cell Internalization :
-
Fluorescence Properties :
- The fluorescence characteristics of this compound are influenced by its chemical structure. Modifications to the BODIPY core can lead to changes in emission spectra, which are crucial for imaging applications. For instance, alterations in the electronic environment around the boron atom can result in significant shifts in fluorescence intensity and wavelength .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Research has indicated that variations in substituents on the BODIPY core can significantly affect their binding affinities and internalization rates.
Compound | Binding Affinity (IC50) | Cell Internalization | Comments |
---|---|---|---|
This compound 1 | 21.5 ± 0.1 nM | High | Strong PSMA targeting |
This compound 2 | 18.4 ± 0.2 nM | Moderate | Enhanced photostability |
This compound 3 | Not determined | Low | Requires further optimization |
Case Study 1: Imaging Prostate Cancer
In a study focused on prostate cancer imaging, a series of this compound derivatives were synthesized and evaluated for their ability to bind PSMA. The most promising candidate exhibited an IC50 comparable to existing imaging agents, demonstrating its potential as a dual-modality imaging probe combining fluorescence with nuclear imaging techniques .
Case Study 2: Antioxidant Activity
Another area of investigation involved the antioxidant properties of this compound. It was utilized as a signal carrier in autoxidation reactions of alkenes, allowing researchers to determine rate constants and stoichiometries involved in radical reactions. This highlights its versatility beyond imaging applications .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question on Pbd-Bodipy's photophysical properties using structured frameworks like PICO or FINER?
- Methodological Answer : Begin by identifying knowledge gaps in existing literature (e.g., conflicting reports on fluorescence quantum yields). Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:
- P : this compound derivatives in solution-phase studies.
- I : Variations in solvent polarity.
- C : Compare with unmodified Bodipy analogs.
- O : Changes in Stokes shift and emission lifetime.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses understudied aspects, such as solvent effects on aggregation-induced emission .
Q. What experimental design considerations are critical for studying this compound's cellular uptake efficiency?
- Methodological Answer :
- Sample Size : Use power analysis to determine sample size, ensuring statistical significance (consult statistical experts if pilot data is unavailable) .
- Controls : Include negative controls (e.g., cells without this compound) and positive controls (e.g., commercial fluorescent dyes).
- Metrics : Quantify uptake via flow cytometry (mean fluorescence intensity) and validate with confocal microscopy .
Q. How do I ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Protocol Standardization : Document reaction conditions (temperature, solvent purity, catalyst ratios) meticulously.
- Characterization : Use triple-validation (NMR, HPLC, mass spectrometry) for structural confirmation.
- Data Sharing : Publish raw spectral data in open repositories to enable cross-lab verification .
Advanced Research Questions
Q. How can I resolve contradictions in reported singlet oxygen quantum yields (ΦΔ) of this compound across studies?
- Methodological Answer :
- Critical Appraisal : Compare experimental setups (e.g., light source intensity, reference standards used). For instance, ΦΔ discrepancies may arise from using Rose Bengal (ΦΔ = 0.75 in ethanol) vs. methylene blue (ΦΔ = 0.52 in water) as references.
- Unified Protocols : Propose a standardized assay (e.g., identical solvent systems, detector calibration) to minimize variability .
- Table Example :
Study | Reference Standard | Solvent | ΦΔ |
---|---|---|---|
A (2023) | Rose Bengal | Ethanol | 0.82 |
B (2024) | Methylene Blue | Water | 0.48 |
Q. What advanced techniques are suitable for probing the electron-transfer mechanisms in this compound-based photosensitizers?
- Methodological Answer :
- Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to track excited-state dynamics.
- Computational Modeling : Pair experimental data with DFT calculations to map electron-density changes during charge transfer.
- Comparative Analysis : Contrast this compound with structurally similar dyes (e.g., Bodipy-Ph) to isolate substituent effects .
Q. How can I optimize this compound's stability under physiological conditions for in vivo applications?
- Methodological Answer :
- Degradation Pathways : Perform accelerated stability testing (e.g., exposure to pH 5–9 buffers, 37°C) with LC-MS monitoring.
- Structural Modifications : Introduce PEGylation or aryl groups at the meso-position to sterically shield the core.
- Validation : Compare half-life (t½) in serum vs. PBS to assess protein-binding interference .
Q. Methodological Frameworks for Data Interpretation
Q. How should I analyze conflicting data on this compound's cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies; use random-effects models to account for heterogeneity.
- Subgroup Analysis : Stratify by cell type (e.g., epithelial vs. fibroblast) and dosing regimen (continuous vs. pulsed exposure).
- Mechanistic Follow-Up : Investigate mitochondrial membrane potential changes via JC-1 staining to link cytotoxicity to apoptosis pathways .
Q. What strategies can I use to validate this compound's target specificity in bioimaging studies?
- Methodological Answer :
- Competitive Binding Assays : Co-incubate with excess unlabeled ligand to confirm signal reduction.
- Genetic Knockdown : Use siRNA to silence the target protein and quantify fluorescence loss.
- Multimodal Imaging : Correlate fluorescence data with PET/MRI readouts for cross-validation .
Q. Ethical and Reporting Standards
Q. How do I address ethical considerations when using this compound in animal studies?
- Methodological Answer :
- 3Rs Compliance : Ensure Reduction (minimize animal numbers), Refinement (use anesthesia during imaging), and Replacement (preliminary in vitro screening).
- IRB Approval : Submit detailed protocols to institutional review boards, including endpoints for humane euthanasia .
Q. What are the best practices for reporting this compound research to enhance reproducibility?
- Methodological Answer :
- MIAME Guidelines : Disclose synthesis protocols, characterization data, and instrument settings.
- Open Data : Share raw spectra, microscopy files, and analysis scripts in repositories like Zenodo or Figshare.
- Negative Results : Publish null findings (e.g., lack of toxicity) to prevent publication bias .
Properties
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCNFXGIRMKAY-JMQWPVDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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